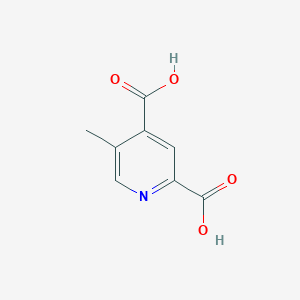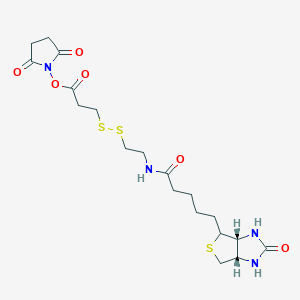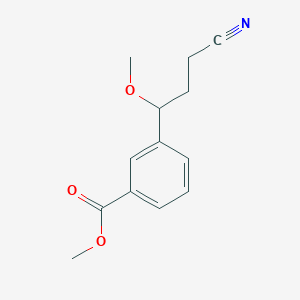
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid is a synthetic organic compound characterized by its tetrahydrofuran ring and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the tetrahydrofuran derivative with 4-chloro-N-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It may have applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, which could be a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-carboxylic acid: Contains the tetrahydrofuran ring but lacks the sulfonamide group.
N-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the chloro and tetrahydrofuran components.
Uniqueness
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid is unique due to the combination of its tetrahydrofuran ring, sulfonamide group, and chloro substituent. This unique structure may confer specific properties and reactivity that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C12H14ClNO5S |
|---|---|
Molekulargewicht |
319.76 g/mol |
IUPAC-Name |
(2R,4R)-4-[(4-chlorophenyl)sulfonyl-methylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO5S/c1-14(9-6-11(12(15)16)19-7-9)20(17,18)10-4-2-8(13)3-5-10/h2-5,9,11H,6-7H2,1H3,(H,15,16)/t9-,11-/m1/s1 |
InChI-Schlüssel |
BNDODUJKBZUSHP-MWLCHTKSSA-N |
Isomerische SMILES |
CN([C@@H]1C[C@@H](OC1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN(C1CC(OC1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


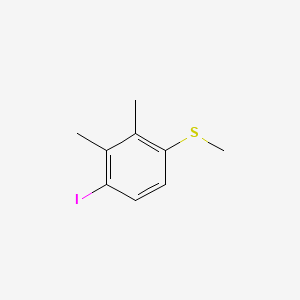

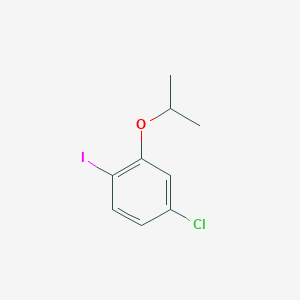
![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
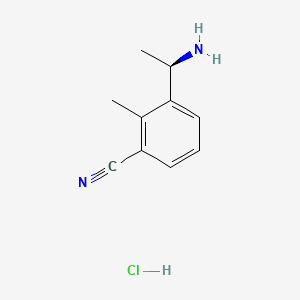
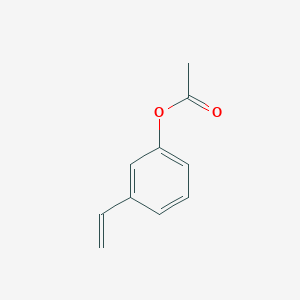
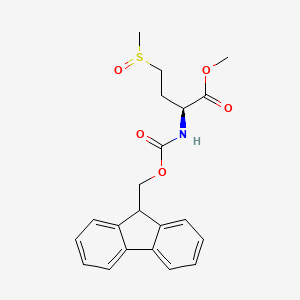
![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
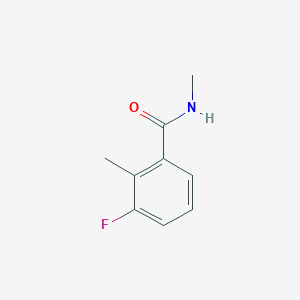
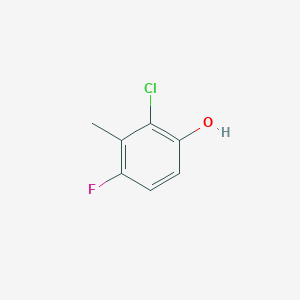
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
